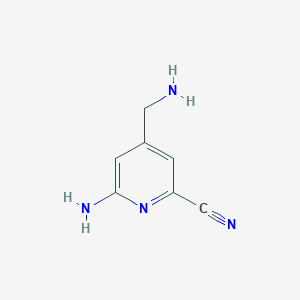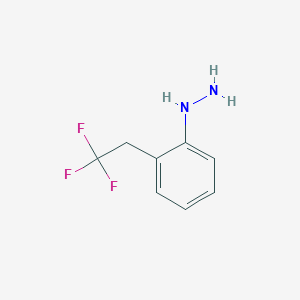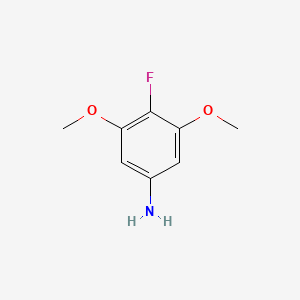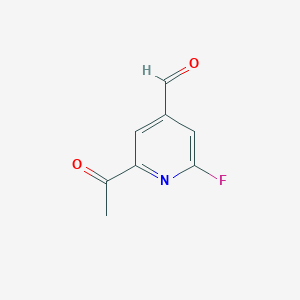
Cyclohexenylethynylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexenylethynylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a cyclohexenyl ring and an ethynyl group, stabilized by a pinacol ester moiety. It is widely used as a building block in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexenylethynylboronic acid pinacol ester typically involves the reaction of cyclohexenylboronic acid with ethynylboronic acid in the presence of a pinacol ester. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid groups. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), with catalysts such as palladium or copper to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
化学反応の分析
Types of Reactions: Cyclohexenylethynylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The boronic acid group can be substituted with other functional groups such as halides, amines, or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of palladium or copper catalysts, with solvents like THF or DCM.
Major Products Formed:
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexenyl derivatives.
科学的研究の応用
Cyclohexenylethynylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
作用機序
The mechanism of action of cyclohexenylethynylboronic acid pinacol ester involves the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group reacts with a halide or pseudohalide in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product.
類似化合物との比較
- Cyclohexenylboronic acid pinacol ester
- Ethynylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Comparison: Cyclohexenylethynylboronic acid pinacol ester is unique due to the presence of both cyclohexenyl and ethynyl groups, which provide additional reactivity and versatility in chemical reactions. Compared to cyclohexenylboronic acid pinacol ester, it offers enhanced reactivity in coupling reactions due to the presence of the ethynyl group. Similarly, it provides more functionalization options compared to ethynylboronic acid pinacol ester, due to the cyclohexenyl ring.
特性
分子式 |
C14H21BO2 |
|---|---|
分子量 |
232.13 g/mol |
IUPAC名 |
2-[2-(cyclohexen-1-yl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h8H,5-7,9H2,1-4H3 |
InChIキー |
OUXFQJIDZJKJKX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


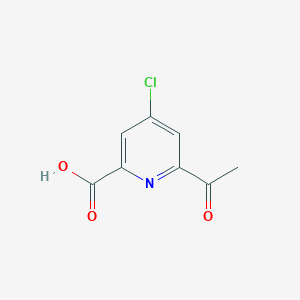

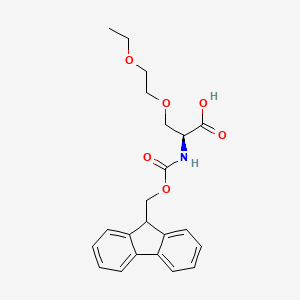


![5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B14851360.png)
